1-Benzyl-2-methyl-5-phenylmethoxyindole

Phospholipase A2 inhibition Lipophilicity Drug design

Procure 1-Benzyl-2-methyl-5-phenylmethoxyindole (CAS 1706441-30-6) as a fully elaborated 5-benzyloxy-1-benzylindole for phospholipase A₂ inhibitor SAR. The synergistic N1-benzyl and C5-benzyloxy array dictates target engagement—positional isomer (4-benzyloxy) and N1-unsubstituted analogs (e.g., CAS 124224-50-6) show distinct inhibitory profiles. High XLogP3 (5.5) supports GI-localized inhibitor programs. Use for head-to-head IC₅₀ panels against the 4-benzyloxy isomer to map active-site steric requirements, and as a key intermediate in parallel SAR libraries for N1/C2/C5 diversification.

Molecular Formula C23H21NO
Molecular Weight 327.427
CAS No. 1706441-30-6
Cat. No. B2517601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methyl-5-phenylmethoxyindole
CAS1706441-30-6
Molecular FormulaC23H21NO
Molecular Weight327.427
Structural Identifiers
SMILESCC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC4=CC=CC=C4
InChIInChI=1S/C23H21NO/c1-18-14-21-15-22(25-17-20-10-6-3-7-11-20)12-13-23(21)24(18)16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3
InChIKeyBNNSCLUQKOLALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-methyl-5-phenylmethoxyindole (CAS 1706441-30-6): Structural Baseline for Indole-Based Inhibitor Procurement


1-Benzyl-2-methyl-5-phenylmethoxyindole (CAS 1706441-30-6) is a fully substituted, non-live indole derivative characterized by three distinct functional handles: an N1-benzyl group, a C2-methyl group, and a C5-benzyloxy (phenylmethoxy) ether. Its InChI Key is BNNSCLUQKOLALU-UHFFFAOYSA-N, molecular formula C₂₃H₂₁NO, and exact mass 327.1623 Da [1]. This compound belongs to the broader class of benzyloxyindole phospholipase A₂ inhibitor scaffolds described in patent literature, where the position and nature of the benzyloxy substituent critically determine target engagement [2].

Why Generic 5-Benzyloxyindole Substitution Fails: A Procurement Risk Guide for 1-Benzyl-2-methyl-5-phenylmethoxyindole


Simply procuring any 5-benzyloxyindole or 1-benzylindole fragment as a substitute for the full 1-benzyl-2-methyl-5-phenylmethoxyindole scaffold carries a high risk of functional failure. The compound integrates three substituents whose synergistic spatial and electronic arrangement dictates its binding mode within the phospholipase A₂ active site. Patent structure-activity relationship data demonstrate that phospholipase inhibitory potency is exquisitely sensitive to the position of the benzyloxy group: the 5-benzyloxy isomer exhibits a distinct inhibitory profile compared to its 4-benzyloxy positional isomer [1]. Additionally, the absence of the N1-benzyl group, as in the simpler 5-(benzyloxy)-2-methyl-1H-indole (CAS 124224-50-6), removes a critical hydrophobic anchor that stabilizes the inhibitor-enzyme complex, as inferred from the N1-substitution requirements in related indole-based phospholipase A₂ inhibitors [1].

Quantitative Differentiation Evidence: 1-Benzyl-2-methyl-5-phenylmethoxyindole vs. Closest Indole Analogs


Lipophilicity (XLogP3) Differentiation: 5-Benzyloxy-1-benzyl vs. NH-Indole and 4-Benzyloxy Isomer

The computed XLogP3 for 1-benzyl-2-methyl-5-phenylmethoxyindole is 5.5, reflecting the combined lipophilic contribution of the N1-benzyl and the C5-benzyloxy groups [1]. In comparison, the simpler 5-(benzyloxy)-2-methyl-1H-indole (CAS 124224-50-6) carries only one benzyloxy substituent and lacks the N1-benzyl group, resulting in a substantially lower predicted lipophilicity (estimated ΔXLogP3 ≥ 1.5 log units). This difference directly impacts passive membrane permeability and predicted oral absorption, which are critical for in vivo phospholipase A₂ inhibitor development. As noted in patent disclosures, specific XLogP3 ranges are systematically tuned on the indole scaffold to optimize gastrointestinal localization of phospholipase inhibitors [2].

Phospholipase A2 inhibition Lipophilicity Drug design

Rotatable Bond Count as a Conformational Flexibility Metric: N1-Benzyl Contribution Over 5-Benzyloxyindole Core

1-Benzyl-2-methyl-5-phenylmethoxyindole possesses 5 rotatable bonds [1], whereas the simpler 5-(benzyloxy)-2-methyl-1H-indole (CAS 124224-50-6) has only 3 rotatable bonds. The two additional rotatable bonds arise solely from the N1-benzyl substituent (one C–N bond linking the benzyl group to the indole nitrogen, and one additional torsional degree of freedom within the benzyl side chain relative to the indole ring system). Increased conformational flexibility can influence the entropic penalty upon binding to phospholipase A₂ and is exploited in the patent literature to modulate inhibitor potency and selectivity across the phospholipase enzyme family [2].

Molecular flexibility Conformational entropy Binding affinity

Topological Polar Surface Area (TPSA) Constancy Across Benzyloxy Positional Isomers: Differentiating Physicochemical vs. Steric Effects

The TPSA of 1-benzyl-2-methyl-5-phenylmethoxyindole is 14.2 Ų [1]. Its positional isomer, 1-benzyl-4-benzyloxy-2-methyl-1H-indole (CAS 936567-71-4), has an identical TPSA of 14.2 Ų because both contain the same polar heteroatom count (one nitrogen, one oxygen). However, patent disclosures reveal that 5-substituted benzyloxyindoles exhibit phospholipase A₂ inhibitory activity, whereas the corresponding 4-substituted isomers show markedly different potency profiles, demonstrating that steric placement of the benzyloxy group, rather than gross polarity, governs target engagement [2]. This highlights that identical TPSA values do not predict equivalent biological function.

TPSA Membrane permeability Positional isomerism

Validated Application Scenarios for 1-Benzyl-2-methyl-5-phenylmethoxyindole in Phospholipase Inhibitor R&D


Phospholipase A₂ Inhibitor Lead Optimization: Screening the 5-Benzyloxy-1-benzyl Pharmacophore

Procure this compound as a fully elaborated 5-benzyloxy-1-benzylindole pharmacophore for structure-activity relationship (SAR) studies targeting phospholipase A₂ enzymes. The N1-benzyl and C5-benzyloxy substitution pattern matches the general formula disclosed in US 6,630,496 B1 for inhibitors of cytosolic phospholipase A₂ [1]. Use the compound directly in in vitro enzymatic assays to establish baseline inhibitory potency for the N1-benzyl analog series, and compare against the N1-unsubstituted 5-(benzyloxy)-2-methyl-1H-indole control to quantify the contribution of the N1-benzyl hydrophobic anchor.

Positional Isomer Selectivity Profiling: 5-Benzyloxy vs. 4-Benzyloxy Indole Inhibitors

Use this compound in a head-to-head selectivity panel against the 4-benzyloxy positional isomer (CAS 936567-71-4) to map the steric requirements of the phospholipase A₂ active site. The patent literature indicates that the benzyloxy position on the indole core differentially modulates inhibitory potency [1]. Quantitative comparison of IC₅₀ values for the 5- versus 4-substituted isomers provides direct evidence for regioisomer-specific target engagement, guiding the selection of the optimal substitution pattern for further medicinal chemistry optimization.

Lipophilicity-Driven Formulation and GI-Restricted Inhibitor Development

Leverage the elevated XLogP3 of 5.5 [2] to evaluate the compound's suitability for gastrointestinal (GI)-localized phospholipase A₂ inhibition, a strategy disclosed in the patent family for treating insulin-related, weight-related, and cholesterol-related conditions [1]. The enhanced lipophilicity relative to simpler 5-benzyloxyindoles may reduce systemic absorption and promote GI lumen retention, a desirable property for non-absorbed phospholipase inhibitor programs. Conduct parallel artificial membrane permeability assays (PAMPA) to benchmark the compound against less lipophilic indole analogs.

Synthetic Intermediate for Diversified 1,2,5-Trisubstituted Indole Libraries

Use this compound as a key intermediate in parallel synthesis libraries exploring variations at the N1, C2, and C5 positions for comprehensive SAR. The N1-benzyl group can be selectively removed via hydrogenolysis to generate the NH-indole, providing access to further N1-functionalized analogs. The commercial availability of this specific trisubstituted scaffold from suppliers such as Enamine under catalog number EN300-749256 [2] reduces the synthetic burden in lead generation campaigns compared to de novo synthesis of the fully substituted core.

Quote Request

Request a Quote for 1-Benzyl-2-methyl-5-phenylmethoxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.